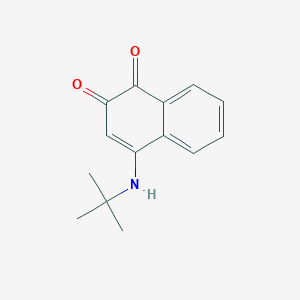
4-(tert-Butylamino)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butylamino)naphthalene-1,2-dione is a synthetic organic compound derived from naphthalene. It is characterized by the presence of a tert-butylamino group attached to the naphthalene ring at the 4-position and two carbonyl groups at the 1 and 2 positions. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylamino)naphthalene-1,2-dione typically involves the reaction of 1,2-naphthoquinone with tert-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1,2-naphthoquinone and tert-butylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butylamino)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation Products: Higher oxidation state naphthoquinones.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted naphthoquinones depending on the reagents used.
Scientific Research Applications
4-(tert-Butylamino)naphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 4-(tert-Butylamino)naphthalene-1,2-dione is primarily attributed to its quinone structure, which can undergo redox cycling. This redox activity generates reactive oxygen species (ROS), leading to oxidative stress in cells. The compound can interact with various molecular targets, including enzymes and proteins, disrupting cellular processes and leading to cytotoxic effects. The exact pathways and targets may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties but lacking the tert-butylamino group.
2-Hydroxy-1,4-naphthoquinone: Known for its use in dyes and pigments.
2,3-Dichloro-1,4-naphthoquinone: Exhibits different reactivity due to the presence of chlorine atoms.
Uniqueness
4-(tert-Butylamino)naphthalene-1,2-dione is unique due to the presence of the tert-butylamino group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
54961-93-2 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
4-(tert-butylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)15-11-8-12(16)13(17)10-7-5-4-6-9(10)11/h4-8,15H,1-3H3 |
InChI Key |
YWHIHVFXOCDMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC(=O)C(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















